molecular formula C26H24N2O6S B2543928 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866725-44-2

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2543928
CAS No.: 866725-44-2
M. Wt: 492.55
InChI Key: DKYHKNAEPSDMGK-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzenesulfonyl group, dimethoxy substituents, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the dimethoxy substituents. The final step involves the acylation of the quinoline derivative with N-(3-methylphenyl)acetamide.

    Preparation of Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride and a base such as pyridine.

    Dimethoxy Substitution: The dimethoxy groups can be introduced through methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base.

    Acylation: The final acylation step involves reacting the quinoline derivative with N-(3-methylphenyl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial cell division by targeting proteins involved in this process . In anticancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide: Lacks the dimethoxy substituents.

    2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide: Has a different position for the methyl group on the phenyl ring.

Uniqueness

The presence of both the benzenesulfonyl group and the dimethoxy substituents in 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide contributes to its unique chemical properties and potential biological activities. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-17-8-7-9-18(12-17)27-25(29)16-28-15-24(35(31,32)19-10-5-4-6-11-19)26(30)20-13-22(33-2)23(34-3)14-21(20)28/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYHKNAEPSDMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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